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Compound of Interest

Compound Name: 2-Amino-3-methoxypropan-1-OL

CAS No.: 253443-56-0

Cat. No.: B3021761

Get Quote

Technical Guide: 2-Amino-3-methoxypropan-1-ol
A Chiral Ether-Amine Scaffold for CNS and
Oncology Therapeutics
Part 1: Executive Technical Summary[1]
2-Amino-3-methoxypropan-1-ol (often referred to as O-Methylserinol or Serinol methyl ether)

is a critical chiral building block in modern medicinal chemistry. Structurally derived from the

amino acid serine, this compound features a primary amine, a primary alcohol, and a methyl

ether functionality.[1]

Its primary industrial significance lies in its role as a key intermediate for Lacosamide

(Vimpat®), a third-generation antiepileptic drug (AED).[1] Beyond CNS therapeutics, recent

patent literature identifies this scaffold as a vital pharmacophore in the development of PARP7

inhibitors for cancer immunotherapy and various kinase modulators.[1]

The strategic value of this molecule stems from its ability to introduce chirality and polarity

control simultaneously.[1] The methoxy group acts as a metabolically stable hydrogen bond
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acceptor, often improving Blood-Brain Barrier (BBB) permeability compared to its diol

precursors, while the free hydroxyl and amine groups allow for orthogonal functionalization.

Part 2: Chemical Profile & Physicochemical
Properties[2]
This section consolidates the core data required for experimental validation and quality control.

Table 1: Physicochemical Specifications

Property Specification

IUPAC Name 2-Amino-3-methoxypropan-1-ol

Common Names O-Methylserinol; Serinol monomethyl ether

CAS Number (Racemic) 716314-11-3

CAS Number (R-Isomer) 148278-96-0

CAS Number (R-Isomer HCl) 2287249-72-1

Molecular Formula C₄H₁₁NO₂

Molecular Weight 105.14 g/mol

Physical State
Colorless viscous liquid (free base) or White

crystalline solid (HCl salt)

Solubility
Highly soluble in water, methanol, ethanol;

Moderate in DCM.

pKa (Amine) ~9.1 (Predicted)

LogP
-0.83 (Hydrophilic, yet lipophilic enough for

specific transport)

Chirality
The (R)-enantiomer is the pharmacologically

relevant scaffold for Lacosamide.

Part 3: Pharmaceutical Applications & Mechanism[1][3]
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3.1 CNS Therapeutics: The Lacosamide Pathway
The most authoritative application of (R)-2-Amino-3-methoxypropan-1-ol is in the synthesis of

Lacosamide, a functionalized amino acid used to treat partial-onset seizures.

Mechanism of Action: Lacosamide selectively enhances the slow inactivation of voltage-

gated sodium channels (Nav1.3, Nav1.7). Unlike traditional sodium channel blockers that

affect fast inactivation, this mechanism stabilizes hyperexcitable neuronal membranes

without completely blocking physiological activity.[1][2]

Structural Role: The 3-methoxy group is crucial.[1] It prevents metabolic conjugation

(glucuronidation) that would occur if it were a free hydroxyl, thereby extending the drug's

half-life.[1] The (R)-configuration is essential for binding affinity.

Visualization 1: Lacosamide Synthetic Pathway This diagram illustrates the conversion of D-

Serine to Lacosamide via the O-methylated intermediate.
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Caption: Synthesis of Lacosamide highlighting the central role of the 2-Amino-3-
methoxypropan-1-ol scaffold.

3.2 Oncology: PARP7 Inhibitors
Recent drug discovery campaigns (e.g., by Ribon Therapeutics and others) have utilized this

scaffold in the design of PARP7 (TIPARP) inhibitors.

Target: PARP7 is a mono-ADP-ribosyltransferase that suppresses the antitumor immune

response. Inhibiting PARP7 activates the Type I interferon pathway.[1]
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Application: The 2-amino-3-methoxypropan-1-ol moiety is often coupled to a pyridazinone

or similar heteroaromatic core. The methoxy group occupies a specific hydrophobic pocket in

the enzyme active site, enhancing selectivity over other PARP isoforms.[1]

Part 4: Experimental Methodologies
4.1 Protocol: Synthesis of (R)-2-Amino-3-methoxypropan-1-ol
Context: This protocol describes the reduction of the amino acid precursor.[1] This is preferred

over direct methylation of serinol, which lacks regioselectivity.[1]

Reagents:

(R)-2-Amino-3-methoxypropanoic acid (O-Methyl-D-Serine)

Borane-dimethyl sulfide complex (BH₃·DMS) or LiAlH₄

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add (R)-2-Amino-3-

methoxypropanoic acid (10 mmol) and anhydrous THF (50 mL).

Reduction: Cool the suspension to 0°C. Dropwise add BH₃·DMS (2.5 eq) over 20 minutes.

Note: Hydrogen gas evolution will occur.[1] Ensure proper venting.[1]

Reflux: Allow the mixture to warm to Room Temperature (RT), then heat to reflux (66°C) for

4–6 hours. Monitoring by TLC (MeOH/DCM 1:9) should show consumption of the acid.[1]

Quenching: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane.

Caution: Vigorous bubbling.[1]

Workup: Concentrate the solution in vacuo. Redissolve the residue in MeOH and reflux for 1

hour to break boron-amine complexes. Concentrate again.
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Purification: The crude oil can be purified via vacuum distillation or converted to the HCl salt

by adding 4M HCl in Dioxane, precipitating a white solid.[1]

4.2 Protocol: General Amide Coupling (Drug Substance
Synthesis)
Context: Using the scaffold to attach a pharmacophore (e.g., for Lacosamide analogs).[1]

Activation: Dissolve the carboxylic acid partner (e.g., N-acetyl-amino acid) in DMF. Add

HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 mins.

Coupling: Add (R)-2-Amino-3-methoxypropan-1-ol (1.0 eq). Stir at RT for 12 hours.[1]

Extraction: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1]

Result: This yields the amide-linked intermediate with the free primary alcohol intact, ready

for further oxidation or protection.[1]

Part 5: Emerging Research & Signaling[1]
Visualization 2: PARP7 Inhibition & Immune Activation This diagram details how the scaffold

contributes to the downstream biological effect in oncology applications.
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Caption: Mechanism of Action for PARP7 inhibitors utilizing the O-methylserinol scaffold.

Part 6: Safety & Handling (E-E-A-T)
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Hazards: As a primary amine, the compound is irritating to eyes, respiratory system, and

skin.[1]

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Stability: The ether linkage is stable under basic and mild acidic conditions.[1] However,

strong Lewis acids (e.g., BBr₃) will cleave the methyl ether, reverting it to the diol (serinol).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3021761/docs#2-amino-3-methoxypropan-1-ol-
potential-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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